(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

Catalog No.
S1531517
CAS No.
139004-93-6
M.F
C11H22N2O2
M. Wt
214.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

CAS Number

139004-93-6

Product Name

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate

IUPAC Name

tert-butyl N-[[(2S)-piperidin-2-yl]methyl]carbamate

Molecular Formula

C11H22N2O2

Molecular Weight

214.3 g/mol

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1

InChI Key

DIRUVVRMWMDZAE-VIFPVBQESA-N

SMILES

CC(C)(C)OC(=O)NCC1CCCCN1

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCCN1

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCCCN1

(S)-tert-Butyl (piperidin-2-ylmethyl)carbamate is a chiral compound with the molecular formula C₁₁H₂₂N₂O₂ and a molar mass of approximately 214.3 g/mol. It is classified as a carbamate, which is a functional group derived from carbamic acid. This compound is primarily used as a chiral auxiliary in organic synthesis, facilitating various

, particularly in the context of asymmetric synthesis. It can undergo:

  • Nucleophilic Substitution Reactions: The piperidinyl nitrogen can act as a nucleophile, allowing for the substitution of leaving groups in various substrates.
  • Deprotection Reactions: The tert-butyl group can be removed under acidic conditions, revealing the amine functionality for further transformations.
  • Catalytic Reactions: It is often employed in catalytic cycles where chirality is essential, aiding in the formation of enantiomerically enriched products .

While specific biological activities of (S)-tert-butyl (piperidin-2-ylmethyl)carbamate are not extensively documented, compounds with similar structures have been investigated for their potential pharmacological properties. These include:

  • Antidepressant Activity: Some piperidine derivatives exhibit effects on neurotransmitter systems, suggesting potential uses in treating mood disorders.
  • Antinociceptive Effects: Certain analogs have shown promise in pain relief studies, indicating their relevance in analgesic drug development .

The synthesis of (S)-tert-butyl (piperidin-2-ylmethyl)carbamate typically involves the following steps:

  • Formation of Piperidinyl Intermediate: The starting material, piperidine, is reacted with a suitable carbonyl compound to form an intermediate.
  • Carbamoylation: This intermediate is then treated with tert-butyl chloroformate or another carbamoylating agent to introduce the carbamate functionality.
  • Chiral Resolution: If necessary, chiral resolution methods may be employed to isolate the desired enantiomer .

(S)-tert-butyl (piperidin-2-ylmethyl)carbamate has several notable applications:

  • Chiral Auxiliary: It is widely used in asymmetric synthesis to produce enantiomerically pure compounds.
  • Pharmaceutical Development: Its derivatives may serve as intermediates in the synthesis of biologically active molecules.
  • Catalysis: The compound can be utilized in catalytic processes that require chirality for product specificity .

Interaction studies involving (S)-tert-butyl (piperidin-2-ylmethyl)carbamate focus on its behavior in various chemical environments and its interactions with biological targets. These studies often aim to elucidate:

  • Binding Affinity: Understanding how this compound interacts with receptors or enzymes can provide insights into its potential therapeutic effects.
  • Mechanistic Pathways: Investigating how it influences biological pathways can inform drug design and development strategies .

(S)-tert-butyl (piperidin-2-ylmethyl)carbamate shares structural similarities with various related compounds. Below are some comparable compounds along with their unique features:

Compound NameStructural FeaturesUnique Properties
tert-Butyl (6-methylpiperidin-3-yl)carbamateMethyl substitution at position 6Altered steric hindrance affects reactivity
tert-Butyl (2-methylpiperidin-3-yl)carbamateMethyl substitution at position 2Different chiral environment impacts selectivity
(S)-tert-Butyl piperidin-3-ylcarbamatePiperidine ring at position 3Potentially different biological activity
(R)-tert-Butyl piperidin-3-ylcarbamateEnantiomeric form of piperidine derivativeDistinct pharmacological properties

These compounds illustrate variations in reactivity and biological activity based on their structural modifications, highlighting the uniqueness of (S)-tert-butyl (piperidin-2-ylmethyl)carbamate within this class of compounds .

XLogP3

1.4

Dates

Last modified: 08-15-2023

Explore Compound Types